
(9H-fluoren-9-yl)methyl 2-hydroxy-2-(piperidin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FMOC-2-PIPERIDYLMETHANOL, also known as 1-Fmoc-2-(hydroxymethyl)piperidine, is a chemical compound with the molecular formula C21H23NO3 and a molar mass of 337.41 g/mol . It is a white or off-white crystalline solid with high melting point and thermal stability. This compound is soluble in some organic solvents, such as dimethyl sulfoxide and difluorotoluene, but insoluble in water . FMOC-2-PIPERIDYLMETHANOL is primarily used as a protecting group in organic synthesis, particularly in the synthesis of peptides and drugs .
Vorbereitungsmethoden
FMOC-2-PIPERIDYLMETHANOL can be synthesized by reacting 2-hydroxymethylpiperidine with 1-fluoro-2-methoxydiphenylketone . The reaction is typically carried out in an organic solvent and requires appropriate temperature and reaction time . The industrial production methods for this compound involve similar synthetic routes, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
FMOC-2-PIPERIDYLMETHANOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize FMOC-2-PIPERIDYLMETHANOL.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
FMOC-2-PIPERIDYLMETHANOL has a wide range of scientific research applications, including:
Biology: The compound is utilized in the study of biological processes and the development of biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of FMOC-2-PIPERIDYLMETHANOL involves its role as a protecting group in organic synthesis. The compound protects the piperidine amine group from other reactants in chemical reactions. The protecting group can be removed under appropriate conditions to reactivate the piperidine amine group . This process is crucial in the synthesis of peptides and other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
FMOC-2-PIPERIDYLMETHANOL can be compared with other similar compounds, such as:
1-Fmoc-2-(hydroxymethyl)piperidine: This compound is structurally similar and shares similar properties and applications.
N-FMOC-2-PIPERIDINEMETHANOL: Another similar compound with comparable uses in organic synthesis.
1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-, 9H-fluoren-9-ylmethyl ester: This compound also serves as a protecting group in organic synthesis.
The uniqueness of FMOC-2-PIPERIDYLMETHANOL lies in its high thermal stability, solubility in organic solvents, and its ability to form hydrogen bonds, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C21H23NO3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 2-hydroxy-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C21H23NO3/c23-20(19-11-5-6-12-22-19)21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-20,22-23H,5-6,11-13H2 |
InChI-Schlüssel |
RLFDXZYQWNVINI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


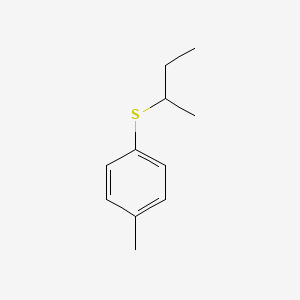


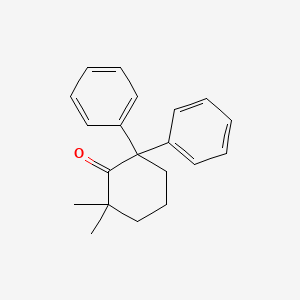
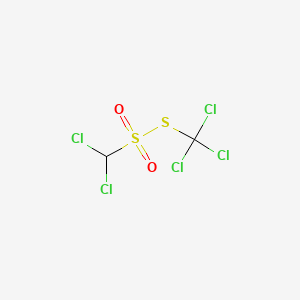


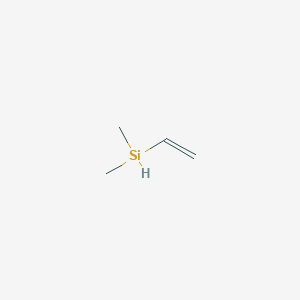
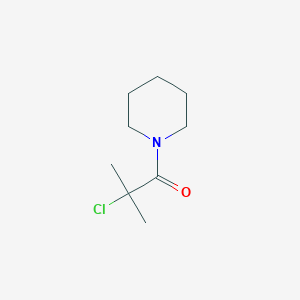

![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
